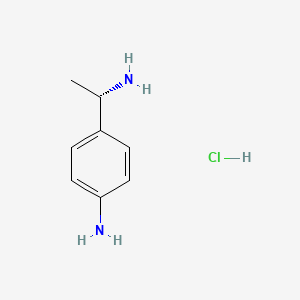

(S)-4-(1-Aminoethyl)aniline hydrochloride

Description

Significance of Chiral Amines in Synthetic Chemistry and Material Science

Chiral amines are of paramount importance in synthetic chemistry and material science. They serve as fundamental building blocks for a vast array of biologically active compounds and functional materials. In synthetic chemistry, chiral amines are widely employed as:

Chiral Auxiliaries: These compounds can be temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, after which they are cleaved from the substrate.

Resolving Agents: Chiral amines are crucial for the separation of racemic mixtures into their constituent enantiomers through the formation of diastereomeric salts that exhibit different physical properties, such as solubility. wikipedia.org This classical resolution method remains a widely practiced technique in both academic and industrial settings.

Chiral Catalysts and Ligands: The incorporation of chiral amines into metal complexes or as organocatalysts enables the asymmetric synthesis of a wide range of molecules, often with high enantioselectivity. rsc.org

In material science, the integration of chiral amines into polymer backbones or as side-chain functionalities can induce chirality in the resulting materials. This has led to the development of chiral polymers with unique optical and electronic properties, finding potential applications in areas such as chiral separations and spintronics. uow.edu.au

Overview of the Research Landscape for (S)-4-(1-Aminoethyl)aniline Hydrochloride

The research landscape for this compound is primarily centered on its utility as a chiral building block. While specific studies on the hydrochloride salt itself are not abundant in publicly available literature, research on the parent amine and related chiral aniline (B41778) derivatives provides a strong indication of its potential applications.

A significant area of investigation involves the use of structurally similar chiral anilines in the synthesis of novel ligands for asymmetric catalysis. rsc.org For instance, chiral anilines have been used to create C2-symmetric ligands for late-transition metal catalysts employed in polymerization reactions. rsc.org The development of such catalysts is driven by the need for precise control over polymer tacticity, which in turn influences the material's properties.

Furthermore, patent literature reveals the use of related compounds in the chiral resolution of pharmacologically active agents. For example, a method for the chiral resolution of N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives has been described, highlighting the role of chiral amines in separating enantiomers. google.com This suggests a key application for this compound in the preparation of enantiopure pharmaceuticals.

Recent research has also focused on the development of novel synthetic methods for accessing chiral anilines with high enantiopurity. These methods include stereospecific cross-coupling reactions, which offer a powerful tool for the construction of complex chiral molecules. acs.orgnih.gov

Scope and Research Objectives

The primary research objective concerning this compound is the exploration and exploitation of its chirality and bifunctionality. Key research goals include:

Synthesis of Novel Chiral Ligands: Utilizing the two amine groups and the defined stereocenter to synthesize novel chiral ligands for asymmetric catalysis. The aim is to develop catalysts that can promote chemical transformations with high efficiency and stereoselectivity.

Development of Chiral Polymers and Materials: Incorporating the (S)-4-(1-Aminoethyl)aniline moiety into polymer chains to create new chiral materials. The objective is to investigate the impact of this chiral unit on the macroscopic properties of the polymer, such as its helical structure and its interaction with other chiral molecules. uow.edu.au

Asymmetric Synthesis of Biologically Active Molecules: Employing this compound as a starting material or a key intermediate in the total synthesis of complex, biologically active natural products and pharmaceutical agents. The focus is on leveraging its inherent chirality to control the stereochemistry of the final product.

Elucidation of Structure-Property Relationships: A fundamental objective is to understand how the specific stereochemistry and electronic properties of this compound influence the performance of the materials and catalysts derived from it.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H13ClN2 |

|---|---|

Molecular Weight |

172.65 g/mol |

IUPAC Name |

4-[(1S)-1-aminoethyl]aniline;hydrochloride |

InChI |

InChI=1S/C8H12N2.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6H,9-10H2,1H3;1H/t6-;/m0./s1 |

InChI Key |

FVOYWUSPSOLGDN-RGMNGODLSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)N)N.Cl |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for S 4 1 Aminoethyl Aniline Hydrochloride and Its Chiral Derivatives

Enantioselective Synthesis Strategies

Enantioselective strategies are designed to produce a specific enantiomer directly, thereby avoiding the waste associated with resolving racemic mixtures. wikipedia.org These approaches often employ chiral catalysts or enzymes to control the stereochemical outcome of the reaction.

Asymmetric catalysis is a powerful tool for the efficient synthesis of chiral compounds. psu.edu This field has seen significant advancements, with various catalytic systems being developed for the enantioselective synthesis of chiral amines. acs.org Methods include the asymmetric hydrogenation of imines and the use of chiral Brønsted acids. acs.orgrsc.org

Transition metal-catalyzed asymmetric hydrogenation (AH) of prochiral imines or enamines is a highly efficient route to chiral amines. acs.orgnih.gov Catalysts are typically composed of a transition metal, such as iridium, rhodium, or ruthenium, complexed with a chiral ligand. acs.orgorganic-chemistry.org For the synthesis of a compound like (S)-4-(1-Aminoethyl)aniline, a suitable precursor would be an N-protected imine derived from 4-aminoacetophenone. The choice of chiral phosphine (B1218219) ligands is critical, with P-stereogenic phosphines and phosphino-oxazolines showing great success in achieving high enantioselectivity. acs.orgnih.gov

Another prominent method involves the use of chiral Brønsted acids. For instance, a BINOL-derived chiral N-triflyl phosphoramide (B1221513) has been used to catalyze the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines, yielding 1-aminoindene derivatives with high enantioselectivity. rsc.org This type of catalysis demonstrates the potential for creating chiral amine centers through precisely controlled reaction environments. rsc.org

| Catalyst Type | Metal/Core Structure | Typical Ligand | Substrate Type | Key Feature |

|---|---|---|---|---|

| Transition Metal Complex | Iridium (Ir) | Phosphino-oxazoline (PHOX) | N-Aryl Imines | High activity and enantioselectivity for N-aryl imine hydrogenation. nih.gov |

| Transition Metal Complex | Rhodium (Rh) | Diphosphine Ligands (e.g., JosiPhos) | Unprotected Enamines | Enables direct hydrogenation of unprotected enamines, avoiding protecting group steps. nih.gov |

| Organocatalyst | BINOL-derived Phosphoramide | N-Triflyl Phosphoramide | 2-Alkenylbenzaldimines | Catalyzes asymmetric iminium cyclization to form chiral cyclic amines. rsc.org |

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for producing chiral amines. mdpi.com Amine transaminases (ATAs), a class of pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes, are particularly effective. worktribe.combme.hu These enzymes catalyze the stereoselective transfer of an amino group from an amine donor (like isopropylamine) to a prochiral ketone substrate. nih.gov

For the synthesis of (S)-4-(1-Aminoethyl)aniline, the corresponding prochiral ketone, 4-aminoacetophenone, would be the substrate. An (S)-selective ω-transaminase ((S)-ω-TA) is employed to transfer an amino group, resulting in the desired (S)-enantiomer with high optical purity. mdpi.com The main challenges in ATA-catalyzed processes include unfavorable reaction equilibria and potential substrate or product inhibition. worktribe.comnih.gov Strategies to overcome these issues include using 'smart' amine donors or implementing in situ product removal. mdpi.com The industrial application of ATAs is well-established, highlighted by their use in the synthesis of the antidiabetic drug sitagliptin. nih.gov

| Enzyme Type | Reaction | Substrate Example | Amine Donor Example | Key Advantage |

|---|---|---|---|---|

| (S)-ω-Transaminase | Asymmetric Synthesis | Prochiral Ketone | Isopropylamine | High enantioselectivity under mild, environmentally friendly conditions. mdpi.com |

| (R)-ω-Transaminase & (S)-ω-Transaminase | Deracemization | Racemic Amine | Alanine | Can convert a racemic mixture entirely into a single enantiomer. mdpi.com |

| Amine Transaminase (ATA) | Kinetic Resolution | Racemic Amine | Pyruvate | Selectively converts one enantiomer, allowing for the separation of the other. mdpi.com |

Chiral resolution is a classical method used to separate a racemic mixture into its individual enantiomers. wikipedia.org The most common approach involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgonyxipca.com These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. wikipedia.org

For resolving racemic 4-(1-aminoethyl)aniline, chiral acids are typically used as resolving agents. A patent describes a method for resolving N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives using an O,O'-diacyltartaric acid derivative, such as O,O'-di-p-toluoyl tartaric acid, in combination with a salt-forming auxiliary compound like mandelic acid. google.comgoogle.com This process yields an optical isomer with high optical purity. google.comgoogle.com After separation of one of the diastereomeric salts, the chiral auxiliary is removed to yield the desired enantiomerically pure amine. wikipedia.org While effective, a major drawback of this method is that a maximum of 50% of the starting material can be recovered as the desired enantiomer in a single pass, though the unwanted enantiomer can often be racemized and recycled. wikipedia.org

| Resolving Agent | Type | Principle of Separation | Reference |

|---|---|---|---|

| Tartaric Acid Derivatives (e.g., Dibenzoyltartaric acid) | Chiral Acid | Forms diastereomeric salts with different solubilities. | onyxipca.comgoogle.comgoogle.com |

| Camphorsulfonic acid | Chiral Acid | Forms diastereomeric salts with chiral amines. | wikipedia.org |

| Mandelic acid | Chiral Acid | Used as both a primary resolving agent and an auxiliary. | onyxipca.comgoogle.comgoogle.com |

Classical Organic Synthesis Routes

Classical synthesis routes typically produce racemic mixtures of amines, which then require subsequent chiral resolution to isolate the desired enantiomer. These methods are often robust, well-understood, and utilize readily available starting materials.

Reductive amination is a versatile and widely used method for synthesizing amines from aldehydes or ketones. libretexts.org The process involves two main steps: the initial reaction of a carbonyl compound with an amine source (like ammonia (B1221849) for primary amines) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. libretexts.org

To synthesize racemic 4-(1-aminoethyl)aniline, 4-aminoacetophenone would be reacted with ammonia to form an imine, which is then reduced. libretexts.org A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) being particularly useful for one-pot procedures because it is a mild reducing agent that selectively reduces the protonated imine intermediate over the starting ketone. libretexts.orgyoutube.com Other reducing agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation can also be employed. organic-chemistry.orgyoutube.com This method provides the racemic amine, which can then be subjected to chiral resolution as described previously.

| Reducing Agent | Typical Substrate | Key Characteristics | Procedure Type |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes/Ketones | Mild; selectively reduces iminium ions over carbonyls. | One-Pot Synthesis. youtube.com |

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Aldehydes/Ketones | Mild and effective; does not require pH control. | One-Pot Synthesis. |

| Hydrogen (H₂) with Metal Catalyst (Pd, Pt, Ni) | Aldehydes/Ketones | Effective but may reduce other functional groups. | Stepwise or One-Pot. libretexts.org |

| Sodium Borohydride (NaBH₄) | Pre-formed Imines | Stronger reductant; typically used in a stepwise procedure. organic-chemistry.org | Stepwise Synthesis. |

The synthesis of amines can be achieved through nucleophilic substitution (Sₙ2) reactions, where an amine or its equivalent acts as the nucleophile, displacing a leaving group from an alkyl halide. libretexts.org However, using ammonia as the nucleophile can lead to multiple alkylations, resulting in a mixture of primary, secondary, and tertiary amines. libretexts.org

More advanced and controlled methods have been developed. A powerful modern approach is the nickel-catalyzed enantioconvergent substitution reaction. nih.gov This method can couple a racemic electrophile, such as a racemic α-phthalimido alkyl chloride, with an alkylzinc reagent using a chiral nickel catalyst. nih.gov This process allows for the synthesis of protected dialkyl carbinamines with high enantioselectivity, as the stereochemistry of the product is controlled by the chiral catalyst rather than the starting material. nih.gov This technique offers a versatile route to a wide array of functionalized chiral amines under mild conditions. nih.gov

Alkylation Strategies for Aminoethyl Group Introduction

The introduction of the 1-aminoethyl group onto an aromatic ring is a critical step in the synthesis of the target compound. Alkylation strategies, particularly reductive amination, offer a direct and efficient means to achieve this transformation.

Reductive amination is a powerful method for the formation of amines from carbonyl compounds. rsc.orgwikipedia.org This two-step, one-pot process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. rsc.org For the synthesis of a precursor to (S)-4-(1-Aminoethyl)aniline, such as (S)-1-(4-nitrophenyl)ethylamine, a common starting material is 4-nitroacetophenone. The reductive amination of 4-nitroacetophenone with ammonia, in the presence of a suitable reducing agent and often a chiral catalyst or auxiliary, can lead to the desired chiral amine.

A variety of reducing agents can be employed in reductive amination, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. rsc.orgsigmaaldrich.com The choice of reducing agent is crucial to avoid the premature reduction of the ketone before imine formation. researchgate.net

The stereoselectivity of the reaction can be controlled through the use of chiral auxiliaries or asymmetric catalysts. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net For instance, a chiral amine like (R)- or (S)-α-phenylethylamine can be used to form a chiral imine intermediate, which is then reduced diastereoselectively. nih.gov Subsequent removal of the auxiliary reveals the desired enantiomerically enriched amine.

The table below summarizes various catalytic systems used in the N-alkylation of anilines, a related transformation that highlights the diversity of applicable methods.

| Catalyst System | Alkylating Agent | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Copper(II) acetate (B1210297) / di-tert-butyl peroxide | Alkylborane reagents | Anilines | Good to excellent yields for N-alkylation. | sigmaaldrich.com |

| Cobalt(II) / 4 Å molecular sieves | Alcohols | Aromatic and aliphatic amines | High chemoselectivity via a hydrogen-borrowing mechanism. | sigmaaldrich.com |

| [RuCl2(p-cymene)]2 / Ph2SiH2 | Aldehydes | Anilines | Highly chemoselective, tolerates a wide range of functional groups. | chemimpex.com |

| Pd/C - ethylene (B1197577) system | Cyclohexanones (as aniline (B41778) precursors) | Ammonia | Synthesis of anilines from cyclohexanones via hydrogen transfer. | bohrium.com |

| Visible light / NH4Br | 4-hydroxybutan-2-one | Anilines | Metal-free, base-free, and ligand-free N-alkylation. | google.com |

Reduction Methods for Aniline Derivatives

The final step in the synthesis of (S)-4-(1-Aminoethyl)aniline from its nitro precursor, (S)-1-(4-nitrophenyl)ethylamine, is the reduction of the nitro group to an amine. The reduction of aromatic nitro compounds is a fundamental and widely used transformation in organic synthesis. nih.gov

Catalytic hydrogenation is a common and efficient method for this conversion. researchgate.net This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. nih.govresearchgate.net The reaction is generally clean and high-yielding. A patent describes the catalytic reduction of a chiral nitro compound to a chiral amino compound in a hydrogen atmosphere using a catalyst, reaction solvent, and an additive, highlighting the method's applicability to chiral molecules. google.com

Another widely used method is the reduction with metals in acidic media, such as iron in the presence of hydrochloric acid (Fe/HCl) or tin in hydrochloric acid (Sn/HCl). researchgate.netrsc.org These methods are often cost-effective and reliable. The reduction of nitrobenzene (B124822) to aniline using tin and concentrated hydrochloric acid, followed by basification to liberate the free amine, is a classic example of this approach. researchgate.net

Recent advancements have focused on greener and more selective reduction methods. For example, the use of sodium hypophosphite with a Pd/C catalyst in a biphasic water/2-MeTHF system allows for the reduction of aromatic nitro groups in good yield and selectivity. chemrxiv.org Furthermore, Ru/TiO₂ catalysts have shown excellent performance in the selective reduction of 4-nitroacetophenone to 4-aminoacetophenone at room temperature and atmospheric pressure, demonstrating high selectivity for the nitro group reduction while preserving the ketone functionality. sigmaaldrich.comvedantu.com

The following table provides a summary of various reagents used for the reduction of aromatic nitro compounds.

| Reagent/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|

| H₂ / Pd/C | Hydrogen atmosphere | Common, efficient, and clean method. | researchgate.net |

| Fe / HCl | Acidic media | Cost-effective and widely used. | researchgate.net |

| Sn / HCl | Acidic media | Classic method for nitro group reduction. | rsc.org |

| Sodium hypophosphite / Pd/C | Biphasic water/2-MeTHF system | A greener alternative with good yield and selectivity. | chemrxiv.org |

| Ru / TiO₂(anatase) | Room temperature, atmospheric pressure | High selectivity for nitro group reduction over other functional groups. | sigmaaldrich.comvedantu.com |

| Biocatalyzed cathode | Bioelectrochemical system | Efficient conversion of nitrobenzene to aniline under mild conditions. | acs.org |

Advanced Synthetic Techniques

The synthesis of chiral amines like (S)-4-(1-Aminoethyl)aniline hydrochloride is increasingly benefiting from advanced technologies that offer improved efficiency, safety, and sustainability. Flow chemistry and green chemistry principles are at the forefront of these innovations.

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for the production of fine chemicals and active pharmaceutical ingredients (APIs). whiterose.ac.uknih.gov It offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and seamless integration of reaction and purification steps. whiterose.ac.uknih.gov

For the synthesis of chiral amines, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for achieving high enantioselectivity. rsc.org Continuous flow reactors, such as packed-bed reactors (PBRs), can be used with immobilized catalysts, both chemical and biological, facilitating catalyst recovery and reuse. cymitquimica.com

A notable application of flow chemistry in chiral amine synthesis is in dynamic kinetic resolution (DKR). DKR combines a kinetic resolution step with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. In a flow setup, a racemic amine can be passed through a column containing an immobilized enzyme for resolution, and the unreacted enantiomer can then be directed to a second reactor containing a racemization catalyst before being recycled back to the resolution step. cymitquimica.com

The synthesis of various chiral compounds, including intermediates for pharmaceuticals, has been successfully demonstrated in continuous flow systems. nih.gov For example, a semi-continuous DKR of 1-phenylethylamine (B125046) has been reported using an immobilized lipase (B570770) in a PBR and a palladium catalyst for racemization, achieving high conversion and enantiomeric excess. cymitquimica.com Such systems demonstrate the potential for developing efficient and scalable processes for the synthesis of (S)-4-(1-Aminoethyl)aniline and its derivatives.

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. whiterose.ac.uk The synthesis of this compound can be made more sustainable by incorporating the principles of green chemistry.

Biocatalysis is a key green technology for the synthesis of chiral amines. cymitquimica.com Enzymes, such as transaminases, can catalyze the asymmetric synthesis of chiral amines from ketones with high enantioselectivity under mild reaction conditions. bohrium.com The use of whole-cell biocatalysts can further simplify the process by providing in-situ cofactor regeneration. cymitquimica.com The biocatalytic production of chiral amines is often more environmentally friendly than traditional chemical methods, which may rely on toxic reagents and heavy metal catalysts.

The choice of solvents and reagents is another critical aspect of green chemistry. The development of synthetic routes that use water or other environmentally benign solvents is highly desirable. For instance, a method for the N-alkylation of anilines has been developed using visible light and avoiding the need for metal catalysts, bases, or ligands. google.com

Atom economy , which measures the efficiency of a reaction in converting reactants to the desired product, is another important principle. Reductive amination, for example, is an atom-economical process. The development of catalytic processes, both chemo- and biocatalytic, is central to improving atom economy by reducing the need for stoichiometric reagents.

The use of renewable feedstocks is also a key goal of green chemistry. Researchers are exploring ways to produce anilines from bio-based materials, such as industrial raw sugar, as an alternative to petroleum-based feedstocks.

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Chemical Transformations and Reactivity Profiles of S 4 1 Aminoethyl Aniline Hydrochloride

Derivatization Strategies for Functionalization

The bifunctional nature of (S)-4-(1-Aminoethyl)aniline, possessing a primary aliphatic amine, a primary aromatic amine, and a reactive aromatic ring, allows for a diverse range of derivatization strategies. These modifications can be selectively targeted to either the amine groups or the phenyl ring to generate a variety of functionalized molecules.

Amine Group Modifications

The two primary amine groups of (S)-4-(1-Aminoethyl)aniline exhibit different reactivities, enabling selective modifications. The aliphatic amine is generally more basic and nucleophilic than the aromatic amine, allowing for chemoselective reactions under controlled conditions.

Acylation: The amine groups can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often employed to protect the amine functionality, particularly the more reactive aliphatic amine, before attempting further transformations on the aromatic ring. For instance, selective acylation of the aliphatic amine could be achieved at lower temperatures or with a stoichiometric amount of the acylating agent. The resulting amide can be hydrolyzed under acidic or basic conditions to regenerate the amine. A common application of this strategy is seen in the dynamic kinetic resolution (DKR) of racemic amines, where an enzyme like Candida antarctica lipase (B570770) B (CALB) selectively acylates one enantiomer, allowing for the separation of the two. nih.govbeilstein-journals.org

Alkylation: N-alkylation of the amine groups can be accomplished through various methods, including reductive amination. google.comresearchgate.net This reaction involves the condensation of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄). This method is highly effective for introducing a wide range of alkyl substituents. Direct alkylation with alkyl halides is also possible but can be more challenging to control, often leading to over-alkylation.

A representative reductive amination procedure for a primary amine is detailed in the table below.

| Parameter | Condition |

| Amine Substrate | Primary Amine (e.g., (S)-4-(1-Aminoethyl)aniline) |

| Aldehyde/Ketone | 1.0-2.0 equivalents |

| Reducing Agent | Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) |

| Solvent | Methanol, Ethanol, or Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-12 hours |

This table presents generalized conditions for reductive amination and may require optimization for (S)-4-(1-Aminoethyl)aniline hydrochloride.

Aromatic Ring Functionalizations

The aromatic ring of (S)-4-(1-Aminoethyl)aniline is activated towards electrophilic aromatic substitution by the electron-donating amino group. The directing effect of the substituents will determine the position of the incoming electrophile. The primary amino group is a strong ortho-, para-director.

Halogenation: The aromatic ring can be halogenated with reagents like bromine (Br₂) or chlorine (Cl₂). Due to the high activation from the amino group, these reactions often proceed rapidly and may not require a Lewis acid catalyst. To control the reaction and avoid poly-halogenation, milder conditions or a protecting group strategy for the amine are typically employed. youtube.com

Nitration: Nitration of the aniline (B41778) ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. However, the strongly acidic conditions can lead to the protonation of the amino group, forming the anilinium ion. This deactivating group directs the incoming nitro group to the meta position and can also lead to oxidation of the aromatic ring. youtube.comyoutube.comkhanacademy.org To achieve selective para-nitration, the amino group is often protected by acylation prior to the nitration step. The acetyl group moderates the activating effect and sterically hinders the ortho positions, favoring the formation of the para-nitro product. The protecting group can then be removed by hydrolysis. youtube.comkhanacademy.org

A typical procedure for the protected nitration of an aniline derivative is outlined below.

| Step | Reagents and Conditions | Purpose |

| 1. Protection | Acetic anhydride, Pyridine | Acylation of the amino group to form an acetanilide. |

| 2. Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | Electrophilic substitution to introduce the nitro group. |

| 3. Deprotection | Aqueous HCl, heat | Hydrolysis of the amide to regenerate the amine. |

This table illustrates a general strategy for the nitration of anilines and would likely be applicable to (S)-4-(1-Aminoethyl)aniline.

Reaction Mechanisms and Kinetic Studies

The structural features of this compound suggest its participation in a variety of reaction mechanisms, including annulation reactions to form heterocyclic systems and nucleophilic substitution on the aromatic ring under specific conditions.

Mechanistic Investigations of Annulation Reactions

(S)-4-(1-Aminoethyl)aniline is a suitable precursor for the synthesis of chiral heterocyclic compounds through annulation reactions. One such example is the potential for the synthesis of substituted quinazolines. A four-component reaction involving an aniline, two equivalents of an aromatic aldehyde, and ammonium (B1175870) iodide under metal-free conditions has been reported for the synthesis of quinazolines. rsc.org This reaction proceeds through a series of imine formation and cyclization steps, with the C-H bond ortho to the amino group being functionalized. The chiral center in (S)-4-(1-Aminoethyl)aniline could induce diastereoselectivity in the formation of the quinazoline (B50416) product.

Studies on Nucleophilic Aromatic Substitution Pathways

While the electron-rich nature of the aniline ring makes it generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNA_r) can occur if the ring is substituted with strong electron-withdrawing groups. Although (S)-4-(1-Aminoethyl)aniline itself is not activated for SNAr, its derivatives, such as a dinitro-substituted analog, would be expected to undergo this type of reaction. The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of a leaving group. rsc.org

Reaction Kinetics and Solvent Effects

The kinetics of reactions involving this compound would be influenced by factors such as the nature of the reactants, the catalyst, and the solvent. For instance, in organocatalytic alkylation reactions of anilines, second-order kinetics with respect to the amine hydrochloride component have been observed, indicating that the protonated amine plays a key role in the rate-determining step. princeton.edu

In kinetic resolutions, the choice of solvent can significantly impact both the reaction rate and the enantioselectivity. nih.gov For enzyme-catalyzed resolutions, the solvent must maintain the enzyme's activity while solubilizing the substrates. nih.govbeilstein-journals.org Non-polar organic solvents are often preferred to minimize enzyme denaturation.

Stereochemical Control in Reactions

The inherent chirality of this compound, stemming from the stereogenic center at the carbon atom bearing the aminoethyl group, makes it a valuable candidate for applications in asymmetric synthesis. While specific documented uses of this compound as a primary chiral auxiliary are not extensively reported in publicly available literature, its structural similarity to well-established chiral auxiliaries, such as (S)-α-methylbenzylamine, allows for a comprehensive discussion of its potential reactivity and the principles of stereochemical control it could exert in chemical transformations.

Diastereoselective and Enantioselective Transformations

Chiral amines are fundamental in asymmetric synthesis, often serving as chiral auxiliaries or as precursors to chiral catalysts and ligands. sigmaaldrich.com Their role is to influence the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer or enantiomer over the other.

Diastereoselective Transformations:

When a chiral molecule like (S)-4-(1-Aminoethyl)aniline is reacted with a prochiral substrate, it can lead to the formation of diastereomers in unequal amounts. This diastereoselectivity arises from the differential energetic barriers of the transition states leading to the different diastereomeric products.

For instance, in the synthesis of tetrahydro-β-carboline derivatives, (R)-1-phenylethylamine, an analogue of (S)-4-(1-Aminoethyl)aniline, has been used as a chiral auxiliary. researchgate.net The reduction of an imine moiety in a molecule containing this chiral auxiliary with various modified sodium borohydrides resulted in the formation of diastereomeric products with moderate to good stereoselectivity. researchgate.net The diastereomeric excess is influenced by the nature of the reducing agent, as illustrated in the table below, which is based on data for a similar transformation.

Table 1: Diastereomeric Excess in the Reduction of an Imine with a Chiral Auxiliary

| Reducing Agent | Diastereomeric Ratio |

|---|---|

| NaBH₄ | 62:38 |

| NaBH(CH₃COO)₃ | 75:25 |

| NaBH((CH₃)₂CHCOO)₃ | 66:34 |

| NaBH((CH₃)₃CCOO)₃ | 78:22 |

Data adapted from a study on a related chiral amine. researchgate.net

This principle can be extended to this compound. For example, its reaction with a prochiral ketone would form a chiral imine, which upon reduction, would likely yield diastereomeric amines in unequal proportions. The aniline moiety could further influence the stereochemical outcome through electronic and steric effects.

Enantioselective Transformations:

Enantioselective transformations are often achieved through catalysis, where a chiral catalyst creates a chiral environment for the reaction. Derivatives of chiral amines like (S)-4-(1-Aminoethyl)aniline can be used to synthesize chiral ligands for metal-based catalysts or as organocatalysts themselves.

For example, chiral phosphoric acids derived from BINOL, which share the principle of a defined chiral space, have been used in the asymmetric transfer hydrogenation of various unsaturated compounds. researchgate.net Similarly, chiral N,N'-dioxide-Zn(II) complexes have been employed as catalysts in the enantioselective one-pot synthesis of 2-amino-4-(indol-3-yl)-4H-chromenes, achieving high enantioselectivities (up to 90% ee). nih.gov

While direct catalytic applications of this compound are not prominent in the literature, its primary amine and aniline functionalities offer handles for its incorporation into more complex chiral ligands or organocatalytic scaffolds.

Chiral Induction and Transfer Mechanisms

Chiral induction is the process by which a chiral entity influences the formation of a new stereocenter in a molecule. The mechanism of this induction is a key aspect of asymmetric synthesis.

The transfer of chirality from a chiral auxiliary like (S)-4-(1-Aminoethyl)aniline to a substrate typically occurs through the formation of a covalent intermediate or a well-defined transition state assembly. The stereochemical outcome is dictated by steric and electronic interactions that differentiate the energies of the diastereomeric transition states.

Mechanisms of Chiral Induction:

One of the most studied models for chiral induction is the Felkin-Ahn model, which predicts the stereochemistry of nucleophilic attack on a chiral carbonyl compound. In a similar vein, when an imine is formed from (S)-4-(1-Aminoethyl)aniline and a ketone, the chiral amine moiety directs the approach of a nucleophile to one of the two prochiral faces of the imine carbon. The bulky phenyl group and the other substituents on the chiral auxiliary sterically hinder one face, making the other more accessible.

Quantum mechanical studies on the reduction of imines derived from chiral amines have shown that the stability of the enzyme-substrate complex and the corresponding reaction barriers for hydride transfer contribute to the observed stereoselectivity. itu.edu.tr In a non-enzymatic context, the conformation of the intermediate and the nature of the reagents play a crucial role. For instance, in the reduction of imines derived from (R)-1-phenylethylamine, molecular modeling has been used to understand the optimal geometry of the conformers and predict the stereochemical outcome. researchgate.net

Chiral Transfer in Catalysis:

In enantioselective catalysis, the chiral catalyst forms a transient complex with the substrate. The catalyst's three-dimensional structure creates a chiral pocket that forces the substrate to adopt a specific conformation, thereby exposing one prochiral face to the reagent.

Chiral phosphoric acids, for example, can act as chiral proton shuttle catalysts, promoting proton transfer in a stereoselective manner. rsc.org This bifunctional catalysis, involving both a Brønsted acid and a Brønsted base site within the same chiral molecule, is a powerful strategy for chiral induction. The amine and aniline groups of (S)-4-(1-Aminoethyl)aniline could potentially be functionalized to create such bifunctional catalysts.

The synthesis of chiral amines using transaminases provides a biological parallel for chiral transfer. tdx.cat These enzymes use a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor to transfer an amino group from an amino donor to a prochiral ketone. The enzyme's active site precisely controls the orientation of the substrates, leading to high enantioselectivity. nih.gov

Applications of S 4 1 Aminoethyl Aniline Hydrochloride in Advanced Organic Synthesis

Role as Chiral Building Block

(S)-4-(1-Aminoethyl)aniline hydrochloride is recognized as a chiral building block in organic synthesis. Chiral building blocks are optically pure compounds used as starting materials in the synthesis of new substances where control of stereochemistry is crucial. The fundamental importance of such building blocks lies in their ability to introduce a specific chirality into a target molecule, which is a critical requirement in fields like medicinal chemistry where the biological activity of a drug is often dependent on its stereochemical configuration. The demand for enantiomerically pure compounds has consistently grown as technological advancements allow for their large-scale production and regulatory agencies emphasize the development of single-enantiomer drugs.

| Property | Value |

| IUPAC Name | 4-[(1S)-1-aminoethyl]aniline;hydrochloride |

| Molecular Formula | C₈H₁₃ClN₂ |

| Molecular Weight | 172.66 g/mol |

| Chirality | (S)-enantiomer |

| Key Functional Groups | Primary Aliphatic Amine, Primary Aromatic Amine, Phenyl Ring |

The presence of two distinct nitrogen nucleophiles in this compound makes it a well-suited precursor for the synthesis of nitrogen-containing heterocycles. Chiral building blocks are frequently employed in the creation of complex heterocyclic structures that form the core of many biologically active compounds. The differential reactivity of the aniline (B41778) and ethylamine (B1201723) nitrogens can be exploited to achieve regioselective reactions, enabling the construction of diverse heterocyclic systems. While the general utility of amino-anilines in such syntheses is established, specific examples detailing the cyclization reactions of this compound to form particular heterocycles are not extensively documented in readily available literature.

As a chiral building block, this compound serves as a foundational element in the synthesis of larger, more complex organic molecules. Its incorporation into a synthetic route allows for the direct installation of a stereocenter that can influence the stereochemical outcome of subsequent reactions. This is a key strategy in asymmetric synthesis, aiming to produce a single enantiomer of a target compound. The development of novel pharmaceutical intermediates often relies on such building blocks to create intricate structures with unique biological activity profiles.

Utilization as Chiral Ligand and Organocatalyst Precursor

The structure of this compound is conducive to its use as a precursor for chiral ligands and organocatalysts. The two amine functionalities provide reactive handles for modification, allowing for the attachment of phosphine (B1218219) groups, bulky substituents, or other coordinating moieties to create a chelating environment around a metal center.

Chiral ligands are essential for asymmetric catalysis, where they transfer their stereochemical information to a metal catalyst, enabling it to produce one enantiomer of a product preferentially. The synthesis of chiral ligands often begins with readily available chiral precursors, such as amino alcohols or diamines. This compound can be envisioned as a scaffold for P,N-ligands, which contain both a "soft" phosphorus and a "hard" nitrogen donor atom. Such mixed-donor ligands have proven to be highly effective and versatile in a wide array of catalytic reactions. The synthesis would involve the selective functionalization of the two amine groups to introduce the desired coordinating atoms and steric bulk, tailoring the ligand for a specific catalytic process.

Ligands derived from chiral precursors are employed in numerous metal-catalyzed asymmetric reactions. These reactions are fundamental to modern organic synthesis and include hydrogenations, C-C bond-forming reactions like Friedel-Crafts alkylations, and hydrosilylations. For instance, chiral ligand-metal complexes are pivotal in catalyzing the asymmetric alkylation of indoles with prochiral substrates, providing access to optically pure building blocks. While the potential for ligands derived from this compound in asymmetric catalysis is clear from its structure, specific performance data, such as enantiomeric excess (ee%) and yields for reactions using such ligands, are not detailed in the surveyed literature.

| Potential Asymmetric Catalysis Applications |

| Asymmetric Hydrogenation |

| Asymmetric C-C Bond Formation (e.g., Friedel-Crafts) |

| Asymmetric Allylic Alkylation |

| Asymmetric Transfer Hydrogenation |

Intermediate in Complex Chemical Architectures

Scaffold for Novel Chemical Entities

This compound serves as a crucial chiral building block in the synthesis of novel chemical entities, particularly in the fields of medicinal chemistry and catalysis. nih.govresearchgate.net Its distinct molecular architecture, featuring a stereogenic center, a primary aliphatic amine, and an aromatic amine, provides a versatile platform for constructing complex molecules with specific three-dimensional orientations. researchgate.netsmolecule.com The inherent chirality of the (S)-enantiomer is of paramount importance in the development of enantiopure pharmaceuticals and asymmetric catalysts, where biological activity and catalytic efficiency are often highly dependent on the stereochemistry of the molecule. researchgate.netrsc.org

The aniline moiety of the compound allows for a wide range of chemical transformations. For instance, it can undergo diazotization followed by substitution reactions to introduce a variety of functional groups onto the aromatic ring. Furthermore, the amino group on the benzene (B151609) ring can participate in condensation reactions to form Schiff bases or be involved in N-arylation reactions. The primary amine on the ethyl side chain provides another reactive site for functionalization, such as acylation, alkylation, or reductive amination, enabling the attachment of this chiral fragment to other molecular scaffolds. sigmaaldrich.com This dual reactivity makes this compound a valuable synthon for creating diverse libraries of chiral compounds for drug discovery screening and for the development of novel ligands for asymmetric catalysis. researchgate.netacs.org

The application of similar chiral amines in the synthesis of ligands for metal-catalyzed reactions highlights the potential of this compound. Chiral ligands are essential for controlling the stereochemical outcome of a wide range of chemical transformations, leading to the efficient production of single-enantiomer products. researchgate.net The incorporation of the (S)-4-(1-aminoethyl)aniline fragment into a ligand structure can create a well-defined chiral environment around a metal center, thereby directing the approach of reactants and favoring the formation of one enantiomer over the other.

Table 1: Potential Reactions for Synthesizing Novel Chemical Entities

| Reaction Type | Reagent/Catalyst | Potential Product |

|---|---|---|

| N-Acylation | Acid Chloride/Anhydride | Chiral Amides |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Chiral Secondary Amines |

| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst | Chiral Di- or Tri-arylamines |

| Schiff Base Formation | Aldehyde/Ketone | Chiral Imines |

| Diazotization | Nitrous Acid | Diazonium Salt Intermediate |

Precursor for Advanced Materials

The unique chemical structure of this compound also positions it as a promising monomer for the synthesis of advanced functional materials, particularly chiral polymers. knowde.com The aniline portion of the molecule is a well-known precursor for the production of polyaniline (PANI), a conducting polymer with a wide range of applications in electronics, sensors, and anti-corrosion coatings. nih.gov The polymerization of aniline and its derivatives is typically achieved through oxidative or electrochemical methods. nih.gov

By using this compound as a monomer, it is possible to introduce chirality directly into the polymer backbone. The resulting chiral polyaniline would be expected to exhibit unique optical properties, such as chiroptical activity (e.g., circular dichroism), which are not present in achiral PANI. dntb.gov.uanii.ac.jp These chiroptical properties could be exploited in applications such as chiral sensors, enantioselective separation media, and components for polarized light-emitting diodes.

The synthesis of chiral polymers from binaphthyl-aniline derivatives has demonstrated the feasibility of creating magneto-active polymers with optical activity. nii.ac.jpresearchgate.net Similarly, the polymerization of this compound could lead to materials with interesting magnetic or electronic properties arising from the helical arrangement of the polymer chains induced by the chiral centers. researchgate.net The properties of the resulting polymer, such as solubility, conductivity, and morphology, can be tuned by controlling the polymerization conditions and by potential co-polymerization with other aniline derivatives. nih.gov The primary amine on the side chain also offers a site for post-polymerization modification, allowing for the grafting of other molecules to further tailor the material's properties for specific applications. knowde.com

Table 2: Potential Properties and Applications of Polymers Derived from this compound

| Property | Potential Application |

|---|---|

| Electrical Conductivity | Organic Electronics, Sensors |

| Chiroptical Activity | Chiral Recognition, Optical Devices |

| Enantioselective Adsorption | Chiral Separation, Asymmetric Catalysis |

| Biocompatibility | Biomedical Devices, Drug Delivery |

Spectroscopic and Advanced Analytical Characterization of S 4 1 Aminoethyl Aniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of (S)-4-(1-Aminoethyl)aniline hydrochloride, providing precise information about the hydrogen and carbon framework of the molecule.

The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to each unique proton and carbon atom in the structure. The presence of the hydrochloride salt influences the chemical shifts, particularly for nuclei near the protonated amino groups.

¹H NMR Spectroscopy: The expected ¹H NMR spectrum would display signals corresponding to the aliphatic ethylamine (B1201723) side chain and the aromatic ring protons.

Aliphatic Region: A doublet signal would appear for the methyl group (CH₃) due to coupling with the adjacent methine proton. The methine proton (CH) would present as a quartet, being split by the three protons of the methyl group. The chemical shifts of these protons are influenced by the adjacent chiral center and the electron-withdrawing ammonium (B1175870) group. The protons of the primary amine and the ammonium hydrochloride will likely appear as broad singlets and can exchange with deuterium (B1214612) in solvents like D₂O.

Aromatic Region: The protons on the 1,4-disubstituted benzene (B151609) ring typically appear as a pair of doublets, characteristic of an AA'BB' system. The protons ortho to the amino group are expected to be upfield compared to those ortho to the aminoethyl substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton.

Aliphatic Carbons: Two distinct signals are expected for the methyl (CH₃) and methine (CH) carbons of the ethyl group.

Aromatic Carbons: Four signals are anticipated for the aromatic carbons. The two carbons bearing substituents (C1 and C4) will have distinct chemical shifts from the four chemically equivalent C-H carbons, which themselves will split into two signals due to their different electronic environments. For comparison, the parent aniline (B41778) molecule shows signals at approximately 115.2, 118.6, 129.4, and 146.6 ppm. rsc.org The substitution pattern and protonation in this compound would cause shifts from these values.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Notes |

| Methyl (CH₃) | ~ 1.4 - 1.6 | ~ 20 - 25 | Doublet | Coupled to the methine proton. |

| Methine (CH) | ~ 4.2 - 4.5 | ~ 50 - 55 | Quartet | Coupled to the methyl protons. |

| Aromatic (C₂-H, C₆-H) | ~ 6.7 - 6.9 | ~ 115 - 120 | Doublet | Protons ortho to the primary amine group. |

| Aromatic (C₃-H, C₅-H) | ~ 7.2 - 7.4 | ~ 128 - 130 | Doublet | Protons ortho to the ethylamine substituent. |

| Aromatic (C-NH₂) | N/A | ~ 145 - 150 | Singlet | Quaternary carbon attached to the amine. |

| Aromatic (C-CH) | N/A | ~ 135 - 140 | Singlet | Quaternary carbon attached to the side chain. |

| Amine (NH₂) | Broad | N/A | Singlet | Chemical shift is concentration and solvent dependent. |

| Ammonium (NH₃⁺) | Broad | N/A | Singlet | Chemical shift is concentration and solvent dependent. |

To confirm the assignments made in 1D NMR spectra and to fully establish the connectivity of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. Key correlations would be observed between the methyl doublet and the methine quartet, confirming the ethyl fragment. It would also show correlations between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl, methine, and aromatic C-H groups to their corresponding carbon signals in the ¹³C spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental formula. For this compound, the analysis would be performed on the free base cation, [C₈H₁₂N₂]H⁺. The high-resolution measurement distinguishes the compound from other molecules with the same nominal mass but different elemental compositions. The expected fragmentation would involve the loss of a methyl radical (•CH₃) or cleavage at the benzylic position.

Interactive Table 2: High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₈H₁₃N₂⁺ | 137.1073 |

LC-MS/MS combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry, making it ideal for the quantification of this compound in complex matrices. nih.gov A typical method would involve a reverse-phase C18 column for chromatographic separation. nih.gov

In the mass spectrometer, a specific precursor ion (the protonated molecule, m/z 137.1) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive. The transition from the precursor ion to a stable product ion (e.g., loss of ammonia (B1221849), NH₃, resulting in a fragment at m/z 120.1) would be monitored for quantitative analysis. This technique is essential for pharmacokinetic studies and metabolite identification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational frequencies of the molecule's bonds. For this compound, key absorption bands are expected for the different functional groups.

N-H Stretching: The primary aromatic amine (-NH₂) will show two characteristic bands around 3300-3500 cm⁻¹. The protonated amine (ammonium, -NH₃⁺) will exhibit broad and strong absorptions in the 2800-3200 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be observed just above 3000 cm⁻¹.

N-H Bending: The N-H bending vibrations for the primary amine are found around 1600 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations for both the aromatic and aliphatic amines will be present in the 1250-1350 cm⁻¹ range. The spectrum of aniline hydrochloride shows characteristic absorptions that can be used as a reference point for interpreting the spectrum of its derivative. chemicalbook.comnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule. The aniline chromophore is responsible for the characteristic UV absorption. Aniline in a neutral solution typically shows a primary absorption band (π→π*) around 230 nm and a secondary band around 280 nm. Upon protonation to form the anilinium ion, as in the hydrochloride salt, a hypsochromic (blue) shift is observed. The absorption spectrum is expected to resemble that of benzene, with the primary band shifting to a lower wavelength (around 203 nm) and the secondary band shifting to around 254 nm. nist.gov This shift occurs because the lone pair of electrons on the nitrogen atom is no longer available to participate in resonance with the benzene ring.

Chromatographic Methods for Analysis and Purification

High-Performance Liquid Chromatography (HPLC):

The enantiomers of chiral primary amines are frequently separated on polysaccharide-based CSPs. sigmaaldrich.comyakhak.orgacs.org These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a wide range of selectivities for various racemates. For aromatic amines like 4-(1-aminoethyl)aniline, the chiral recognition mechanism often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral selector. yakhak.org

For analytical purposes, the amine can be analyzed directly or after derivatization. yakhak.orgnih.gov Derivatization with a suitable agent can improve chromatographic properties and detection sensitivity. However, direct analysis is often preferred to avoid additional reaction steps. sigmaaldrich.com In the case of direct analysis, the mobile phase composition is critical. Typical mobile phases for normal-phase HPLC consist of a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol. Small amounts of an amine modifier, like diethylamine (B46881) (DEA), are often added to the mobile phase to improve peak shape and reduce tailing by masking residual silanol (B1196071) groups on the stationary phase. yakhak.org

For preparative chromatography, the goal is to isolate the desired enantiomer with high purity. nih.gov The principles are similar to analytical chromatography, but larger columns and higher flow rates are used to process larger quantities of the compound. The mobile phase composition is optimized to maximize the separation factor (α) and resolution (Rs) while keeping the retention times reasonable. Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for preparative chiral separations, often offering faster separations and reduced solvent consumption compared to HPLC.

Capillary Electrophoresis (CE):

Capillary electrophoresis is another powerful technique for the enantioseparation of chiral compounds. nih.gov For chiral amines, cyclodextrins are commonly used as chiral selectors in the background electrolyte. The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different migration times.

Below are representative tables detailing plausible chromatographic conditions for the analysis and purification of this compound, based on established methods for similar compounds.

Table 1: Representative Analytical HPLC Conditions for Chiral Purity Determination

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Representative Preparative HPLC Conditions for Purification

| Parameter | Condition |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized) |

| Dimensions | 250 mm x 20 mm |

| Mobile Phase | Heptane / Ethanol (90:10, v/v) |

| Flow Rate | 15 mL/min |

| Temperature | Ambient |

| Detection | UV at 280 nm |

| Loading | Dependent on resolution, typically in mg per injection |

X-ray Crystallography Studies of Solid-State Structures

As of the current literature survey, a specific crystal structure determination for this compound has not been reported in publicly accessible databases. However, the crystallographic analysis of closely related chiral phenylethylamine hydrochloride derivatives provides a template for the expected structural features.

In the solid state, the hydrochloride salt would feature a protonated aminoethyl group, forming strong hydrogen bonds with the chloride anion. The crystal packing would be influenced by these hydrogen bonds, as well as by potential π-π stacking interactions between the aromatic rings of adjacent molecules. The absolute configuration of the stereocenter would be confirmed by anomalous dispersion effects during the diffraction experiment.

A hypothetical table of crystallographic data for this compound is presented below, based on typical values for similar organic hydrochloride salts.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₈H₁₃ClN₂ |

| Formula Weight | 172.66 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.5 Å, b = 9.8 Å, c = 15.2 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 969 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.18 g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K |

| Key Hydrogen Bonds | N-H···Cl |

Computational and Theoretical Studies on S 4 1 Aminoethyl Aniline Hydrochloride

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules. These methods solve the Schrödinger equation for a given system, providing detailed information about its electronic structure and energy.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are widely employed to map out the potential energy surfaces of chemical reactions, identifying reactants, products, intermediates, and, crucially, transition states. rsc.orgacs.org For (S)-4-(1-Aminoethyl)aniline hydrochloride, this can be applied to understand its synthesis and reactivity. For instance, in reactions involving the amine groups, such as acylation or alkylation, DFT can model the reaction pathway. researchgate.net

A critical aspect of these calculations is the identification of the transition state, which is a first-order saddle point on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, a key parameter in chemical kinetics. acs.org By calculating the vibrational frequencies of the transition state structure, it can be confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate. acs.org

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Intermediate of (S)-4-(1-Aminoethyl)aniline

| Parameter | Value |

|---|---|

| Structure | Acyl-anilinium intermediate |

| Method | B3LYP/6-31G* |

| Solvation Model | PCM (Water) |

| Relative Energy (kcal/mol) | +5.2 |

| Key Bond Length (Å) (C-N) | 1.45 |

This table presents hypothetical data for a plausible reaction intermediate to illustrate the type of information obtainable from DFT calculations.

Prediction of Spectroscopic Properties

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for the characterization of this compound. For example, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the assignment of experimental spectra, especially for complex chiral molecules. nih.govrsc.org By comparing calculated and experimental shifts, the absolute configuration of chiral centers can be confirmed. nih.gov

Vibrational spectroscopy, including infrared (IR) and Raman, can also be simulated using DFT. rsc.org The calculated vibrational frequencies and intensities can be compared with experimental spectra to confirm the molecular structure and identify characteristic vibrational modes. rsc.org

Table 2: Predicted Spectroscopic Data for a Model Compound, (S)-α-Methylbenzylamine

| Spectroscopic Property | Calculated Value (B3LYP/6-31G*) | Experimental Value |

|---|---|---|

| 13C NMR Chemical Shift (ppm) - Cα | 52.1 | 51.8 |

| 1H NMR Chemical Shift (ppm) - Hα | 4.15 | 4.10 |

| IR Frequency (cm-1) - N-H stretch | 3350, 3280 | 3360, 3290 |

This table shows a comparison of calculated and experimental spectroscopic data for (S)-α-Methylbenzylamine, a close structural analog of the title compound, to demonstrate the predictive power of DFT.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations are better suited for studying the behavior of larger systems and longer timescales, such as conformational changes and intermolecular interactions.

Conformational Analysis

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular mechanics force fields can be used to perform a systematic search for low-energy conformers. researchgate.net The geometries of the most stable conformers can then be further optimized using DFT to obtain more accurate relative energies. researchgate.netresearchgate.net Understanding the preferred conformations is crucial as they can significantly influence the molecule's reactivity and biological activity.

Substrate-Ligand Interactions in Catalysis

The chiral nature of this compound makes it a potential ligand in asymmetric catalysis. Molecular docking and molecular dynamics (MD) simulations can be used to study how this molecule interacts with a metal center or the active site of an enzyme. nih.govnih.gov These simulations can reveal the binding mode, key intermolecular interactions (such as hydrogen bonds and π-stacking), and the energetic basis for enantioselectivity. nsf.govnih.gov

MD simulations, in particular, can provide a dynamic picture of the substrate-ligand complex, showing how the conformational flexibility of both the ligand and the receptor can influence binding. arxiv.orgresearchgate.net

Table 3: Simulated Interaction Energies for a Chiral Amine in a Hypothetical Enzyme Active Site

| Interaction Type | Energy (kcal/mol) |

|---|---|

| Hydrogen Bonding | -8.5 |

| van der Waals | -12.3 |

| Electrostatic | -6.7 |

| Total Binding Energy | -27.5 |

This table provides an example of the types of interaction energies that can be calculated from molecular docking or MD simulations.

Structure-Reactivity Relationship Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties. cust.edu.twresearchgate.net For a class of compounds including this compound, QSAR models can be developed to predict their reactivity or biological efficacy based on calculated molecular descriptors.

These descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric parameters, and hydrophobicity (logP). researchgate.netnih.gov By analyzing the contribution of different descriptors, one can gain insights into the key molecular features that govern the observed activity, which is crucial for the rational design of new, more potent analogs. nih.govacs.org

Coordination Chemistry and Supramolecular Assemblies Involving S 4 1 Aminoethyl Aniline Hydrochloride

Complexation with Metal Ions

The presence of two nitrogen-based donor sites allows (S)-4-(1-Aminoethyl)aniline to act as a ligand, forming coordination complexes with various metal ions. It can potentially function as a bidentate ligand, chelating a metal center through both the aliphatic and aromatic amino groups, or as a monodentate ligand, coordinating through the more basic aliphatic amine. The hydrochloride salt would typically be neutralized or used in a buffered solution to deprotonate the amine groups, enabling coordination. jmchemsci.com

Synthesis and Characterization of Metal Complexes

While specific synthetic procedures for metal complexes of (S)-4-(1-Aminoethyl)aniline hydrochloride are not detailed in the searched literature, general methods for creating complexes with aniline (B41778) derivatives are well-established. Typically, an alcoholic or aqueous solution of a metal salt (e.g., chlorides or acetates of copper, nickel, cobalt, or zinc) is mixed with a solution of the ligand in an appropriate molar ratio. jmchemsci.comamericanelements.com The reaction may be stirred at room temperature or refluxed to facilitate complex formation, often resulting in the precipitation of the complex. jmchemsci.comscielo.br

Characterization of such complexes would involve a suite of analytical techniques to confirm the structure and coordination environment.

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand in the complex.

FTIR Spectroscopy: To identify which functional groups are involved in coordination. A shift in the stretching frequency of the N-H bonds of the amino groups and the C-N bonds upon complexation provides evidence of binding to the metal ion. scielo.br For instance, studies on other amine-containing ligands show that coordination to a metal ion typically shifts the N-H stretching vibrations. scielo.br

UV-Visible Spectroscopy: To study the d-d electronic transitions of the metal ion. The position and intensity of these bands can indicate the coordination geometry of the complex (e.g., octahedral, tetrahedral, or square planar). mdpi.comscirp.org

NMR Spectroscopy: ¹H and ¹³C NMR can be used to characterize diamagnetic complexes (e.g., Zn(II) or Cd(II)), showing shifts in the signals of the ligand's protons and carbons upon coordination. americanelements.com

Magnetic Susceptibility: This measurement helps determine the magnetic properties of paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)) and provides further evidence for the electronic configuration and geometry of the metal center. mdpi.com

Table 1: Representative Analytical Techniques for Characterizing Metal Complexes of Amine-Containing Ligands This table is illustrative and based on general practices in coordination chemistry.

| Technique | Information Gained | Typical Observations for Coordination |

|---|---|---|

| FTIR Spectroscopy | Identification of coordinated functional groups | Shift in N-H and C-N stretching frequencies. scielo.br |

| UV-Visible Spectroscopy | d-d electronic transitions, coordination geometry | Absorption bands characteristic of octahedral or tetrahedral geometry. mdpi.com |

| X-ray Crystallography | Precise 3D structure, bond lengths, and angles | Determination of metal-nitrogen bond distances and coordination number. scirp.org |

| Magnetic Susceptibility | Electronic configuration of the metal ion | Measurement of magnetic moment to confirm oxidation state and spin state. mdpi.com |

Ligand Design and Binding Affinities

(S)-4-(1-Aminoethyl)aniline possesses key features relevant to ligand design:

Chirality: The stereocenter at the benzylic carbon makes it a chiral ligand, which is highly valuable in asymmetric catalysis for synthesizing enantiomerically pure compounds.

Bidentate Potential: The two amino groups can form a stable five-membered chelate ring with a metal ion, a common and stabilizing motif in coordination chemistry.

Aromatic System: The phenyl ring can be modified with other functional groups to tune the electronic properties (e.g., electron-donating or electron-withdrawing groups) of the ligand, thereby influencing the stability and reactivity of the resulting metal complex.

The binding affinity of a ligand for a metal ion is a critical parameter, often quantified by a binding or stability constant. Although specific binding affinity data for this compound are not available in the searched results, the affinity is generally influenced by factors such as the nature of the metal ion, the solvent, and the steric and electronic properties of the ligand. mdpi.com For example, research on porphyrin-amino acid interactions has shown that steric hindrance around the metal's coordination site, such as the presence of axial ligands, can significantly decrease the binding constant with an incoming ligand. mdpi.com The binding affinity of (S)-4-(1-Aminoethyl)aniline would similarly be affected by the metal's preferred coordination geometry and the presence of competing ligands.

Supramolecular Interactions

Supramolecular chemistry involves non-covalent interactions, such as hydrogen bonding and π-stacking, to form organized assemblies. The structure of this compound, with its ammonium (B1175870) and amine groups and an aromatic ring, makes it an excellent candidate for building such architectures.

Hydrogen Bonding and π-Stacking Architectures

Hydrogen Bonding: The primary amine and the anilinium group (in the hydrochloride salt) are potent hydrogen bond donors, while the nitrogen atoms can also act as acceptors. These interactions can link molecules together, forming chains, sheets, or complex three-dimensional networks. researchgate.net In the crystal structures of related aniline salts, extensive N-H···anion and N-H···N hydrogen bonds are primary drivers in the formation of the supramolecular structure. researchgate.net

π-Stacking: The electron-rich phenyl ring can interact with other aromatic rings through π-π stacking. reddit.com This interaction, where rings stack face-to-face or in an offset manner, is crucial for the stabilization of many crystal structures. Studies on peptides containing phenylalanine, an amino acid with a similar phenyl-ethyl-amine motif, have confirmed that π-stacking interactions play a significant role in their self-assembly and aggregation. nih.gov The combination of hydrogen bonding and π-stacking can lead to highly ordered and stable supramolecular structures.

Host-Guest Chemistry (e.g., Cyclodextrins)

Host-guest chemistry involves the encapsulation of one molecule (the "guest") within another (the "host"). Cyclodextrins, which have a hydrophilic exterior and a hydrophobic inner cavity, are common hosts for aromatic molecules. rsc.org

Although no specific studies on the inclusion of this compound within cyclodextrins were found, the principles of such interactions are well-understood from research on other amino acids and aromatic compounds. rsc.orgnih.govrsc.org It is highly probable that the phenyl group of the aniline derivative would be encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) (like β-cyclodextrin), driven by the hydrophobic effect. nih.gov This would likely result in a 1:1 host-guest complex. rsc.org Such complexation can be studied using techniques like NMR spectroscopy, which can detect shifts in the proton signals of both the host and guest upon inclusion, and surface tension measurements. nih.gov

Table 2: Driving Forces in Host-Guest Complexation with Cyclodextrins This table is based on general principles of cyclodextrin chemistry.

| Interaction Force | Description | Relevance to (S)-4-(1-Aminoethyl)aniline |

|---|---|---|

| Hydrophobic Effect | The tendency of non-polar molecules/moieties to aggregate in aqueous solution to minimize contact with water. | The phenyl ring is hydrophobic and would favorably partition into the non-polar cyclodextrin cavity. rsc.orgnih.gov |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | These forces stabilize the close fit between the guest (phenyl ring) and the host (cavity walls). rsc.org |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | Possible between the amine/ammonium groups of the guest and the hydroxyl groups on the rim of the cyclodextrin. rsc.org |

Anion Recognition and Sensing Applications

Anion sensors are molecules designed to selectively bind specific anions, often signaling the binding event through a change in color or fluorescence. While the use of this compound itself as an anion sensor has not been reported, its structure provides a scaffold that could be modified for such applications. The amine groups can be functionalized to create hydrogen-bonding pockets or electrostatic interaction sites that are complementary to a target anion. nih.gov

For instance, research into other molecular systems has shown that receptors containing pyrrole (B145914) or amide groups can act as effective anion sensors. mdpi.com The sensing mechanism often relies on the interaction between the anion and N-H groups of the receptor, which can perturb the electronic structure of the molecule and lead to a detectable optical response. mdpi.com The aniline moiety in the target compound could serve as a signaling unit if its electronic properties are coupled to an anion-binding site.

Future Research Directions and Emerging Applications of S 4 1 Aminoethyl Aniline Hydrochloride

Development of Novel Enantioselective Methodologies

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. nih.gov While classical resolution methods are established, future research on (S)-4-(1-Aminoethyl)aniline hydrochloride is focused on developing more direct, efficient, and sustainable enantioselective synthetic routes.

Biocatalysis: Enzymatic methods represent a green and highly selective alternative to traditional chemical synthesis. dovepress.com Transaminases, in particular, have shown exceptional promise. These enzymes can catalyze the asymmetric amination of a prochiral ketone precursor, 4-aminoacetophenone, to directly yield the (S)-enantiomer with high enantiomeric excess (ee). nih.gov Research is ongoing to discover or engineer novel transaminases with improved substrate scope, stability, and activity under industrial conditions. Key areas of development include:

Protein Engineering: Techniques like directed evolution and site-directed mutagenesis are being used to create enzyme variants that can handle bulky aromatic substrates more efficiently. nih.gov

Immobilization: Attaching enzymes to solid supports enhances their stability and allows for easier separation and reuse, which is crucial for scalable and cost-effective manufacturing. dovepress.com

Process Optimization: Fine-tuning reaction parameters such as pH, temperature, and co-solvent systems can significantly improve yield and selectivity. nih.gov